Cas no 922-65-6 (1,4-pentadien-3-ol)

1,4-pentadien-3-ol structure
1,4-pentadien-3-ol structure
Nombre del producto:1,4-pentadien-3-ol
Número CAS:922-65-6
MF:C5H8O
Megavatios:84.1164216995239
MDL:MFCD00008633
CID:40230
PubChem ID:70204

1,4-pentadien-3-ol Propiedades químicas y físicas

Nombre e identificación

    • 1,4-pentadien-3-ol
    • penta-1,4-dien-3-ol
    • Divinyl carbinol
    • 1,4-Pentadien-3-ol, stabilized
    • 3-Hydroxy-1,4-pentadiene
    • Diethenylmethyl alcohol
    • Divinylcarbinol
    • Divinylmethanol
    • DTXSID00238922
    • MFCD00008633
    • AKOS015915437
    • Penta1,4dien3ol
    • NS00039448
    • SY236737
    • 1,4-Pentadien-3-ol, contains 0.4% hydroquinone as stabilizer, >=96%
    • STL557022
    • CS-0064552
    • EINECS 213-080-9
    • DTXCID50161413
    • BBL103212
    • A10932
    • CCRIS 8963
    • EN300-98370
    • 922-65-6
    • MDL: MFCD00008633
    • Renchi: 1S/C5H8O/c1-3-5(6)4-2/h3-6H,1-2H2
    • Clave inchi: ICMWSAALRSINTC-UHFFFAOYSA-N
    • Sonrisas: OC(C=C)C=C

Atributos calculados

  • Calidad precisa: 84.05750
  • Masa isotópica única: 84.057515
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 6
  • Cuenta de enlace giratorio: 2
  • Complejidad: 49
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Xlogp3: 1
  • Superficie del Polo topológico: 20.2
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Color / forma: Colorless Transparent Liquid
  • Denso: 0.865 g/mL at 25 °C(lit.)
  • Punto de ebullición: 115-116 °C(lit.)
  • Punto de inflamación: Fahrenheit: 89.6 ° f
    Celsius: 32 ° c
  • índice de refracción: n20/D 1.445(lit.)
  • PSA: 20.23000
  • Logp: 0.71930
  • Disolución: Not determined

1,4-pentadien-3-ol Información de Seguridad

  • Símbolo: GHS02 GHS07
  • Palabra de señal:Warning
  • Instrucciones de peligro: H226-H302-H412
  • Declaración de advertencia: P273-P301+P312+P330-P403+P235
  • Número de transporte de mercancías peligrosas:UN 1987 3/PG 3
  • Wgk Alemania:3
  • Código de categoría de peligro: 10-22
  • Señalización de mercancías peligrosas: Xn
  • Condiciones de almacenamiento:2-8°C
  • Categoría de embalaje:III
  • Términos de riesgo:R10; R22
  • Nivel de peligro:3.2
  • Grupo de embalaje:III
  • Período de Seguridad:3.2

1,4-pentadien-3-ol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1135192-10g
Penta-1,4-dien-3-ol
922-65-6 98%
10g
¥718.00 2024-04-25
TRC
P227160-5g
1,4-Pentadien-3-ol
922-65-6
5g
$ 132.00 2023-09-06
Cooke Chemical
BD0155253-25g
1,4-Pentadien-3-ol
922-65-6 97%(stabilizedwith0.4%HQ)
25g
RMB 1990.40 2025-02-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA02718-25g
1,4-pentadien-3-ol
922-65-6 ≥96%
25g
¥4908.0 2024-07-19
eNovation Chemicals LLC
D634822-1g
1,4-Pentadien-3-ol
922-65-6 95%
1g
$360 2024-06-05
eNovation Chemicals LLC
D514683-250g
1,4-Pentadien-3-ol
922-65-6 95%
250g
$1050 2024-05-24
Enamine
EN300-98370-5.0g
penta-1,4-dien-3-ol
922-65-6 95.0%
5.0g
$119.0 2025-03-21
Enamine
EN300-98370-5g
penta-1,4-dien-3-ol
922-65-6 95%
5g
$119.0 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1135192-25g
Penta-1,4-dien-3-ol
922-65-6 98%
25g
¥1419.00 2024-04-25
Enamine
EN300-98370-10.0g
penta-1,4-dien-3-ol
922-65-6 95.0%
10.0g
$213.0 2025-03-21

1,4-pentadien-3-ol Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  1 h, 5 - 15 °C; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Preparation of 6,8,10-undecatriene-4-one and perfume composition
, Japan, , ,

Synthetic Routes 2

Condiciones de reacción
1.1 0 °C; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Construction of Silicon-Containing Seven-Membered Rings by Catalytic [4 + 2 + 1] Cycloaddition through Rhodium Silylenoid
Sasaki, Ikuo ; Ohmura, Toshimichi ; Suginome, Michinori, Organic Letters, 2020, 22(8), 2961-2966

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  40 °C
1.2 Solvents: Tetrahydrofuran ;  reflux; 1 h, reflux; reflux → 0 °C
1.3 0 °C; 0 °C → 23 °C; 2 h, 23 °C; 23 °C → -20 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
Referencia
Enantioselective Total Synthesis of Pladienolide B: A Potent Spliceosome Inhibitor
Ghosh, Arun K.; Anderson, David D., Organic Letters, 2012, 14(18), 4730-4733

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; rt → 40 °C; 1 h, 30 - 40 °C; 1.5 h, rt; cooled
1.2 1 h, 5 - 15 °C; 1 h, rt
Referencia
6,8,10-undecatrien-3- or 4-ol, preparation thereof, and fragrance compositions containing the same
, Japan, , ,

Synthetic Routes 5

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  1 h, 5 - 15 °C; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Preparation of 6,8,10-undeca-triene-3-one and perfume composition
, Japan, , ,

Synthetic Routes 6

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  15 min, 0 °C; 0 °C → rt; 1 - 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
A Cu/Pd Cooperative Catalysis for Enantioselective Allylboration of Alkenes
Jia, Tao; Cao, Peng; Wang, Bing; Lou, Yazhou; Yin, Xuemei; et al, Journal of the American Chemical Society, 2015, 137(43), 13760-13763

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Selectfluor Solvents: Acetonitrile ;  3 min, 150 °C
Referencia
A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor
Shah, Syed Tasadaque A.; Singh, Surendra; Guiry, Patrick J., Journal of Organic Chemistry, 2009, 74(5), 2179-2182

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  25 °C; 2.5 h, reflux; 0 °C
1.2 0 °C; 1 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
Divinylcarbinol Desymmetrization Strategy: A Concise and Reliable Approach to Chiral Hydroxylated Fatty Acid Derivatives
Sugimoto, Kenji ; Kobayashi, Ami; Kohyama, Aki ; Sakai, Haruka; Matsuya, Yuji, Journal of Organic Chemistry, 2021, 86(5), 3970-3980

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Methanol ,  Hydrogen Catalysts: Rhodium(1+), [(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene][(2S,2′S,5S,5′S)-1,1′-(1… Solvents: Methanol ;  1.6 atm, 21 °C
Referencia
Stereoselectivity in the rhodium-catalyzed reductions of non-conjugated dienes
Nguyen, Bao; Brown, John M., Advanced Synthesis & Catalysis, 2009, 351(9), 1333-1343

Synthetic Routes 10

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referencia
Olefin-Migrative Cleavage of Cyclopropane Rings through the Nickel-Catalyzed Hydrocyanation of Allenes and Alkenes
Hori, Hiroto; Arai, Shigeru; Nishida, Atsushi, Advanced Synthesis & Catalysis, 2017, 359(7), 1170-1176

Synthetic Routes 11

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  0 °C; overnight, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
F- Nucleophilic-Addition-Induced Allylic Alkylation
Tian, Panpan; Wang, Cheng-Qiang; Cai, Sai-Hu; Song, Shengjin; Ye, Lu; et al, Journal of the American Chemical Society, 2016, 138(49), 15869-15872

Synthetic Routes 12

Condiciones de reacción
1.1 Catalysts: Bromotrimethylsilane Solvents: Methanol ;  5 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referencia
The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide
Shah, Syed Tasadaque A.; Guiry, Patrick J., Organic & Biomolecular Chemistry, 2008, 6(12), 2168-2172

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Diethyl ether ,  Tetrahydrofuran
Referencia
An efficient synthesis of functionalized tricyclo[6.3.1.01.6]dodec-4-enes by a stereoselective intramolecular Diels-Alder reaction
Shishido, Kozo; Hiroya, Kou; Ueno, Yutaka; Fukumoto, Keiichiro; Kametani, Tetsuji; et al, Journal of the Chemical Society, 1986, (5), 829-36

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; rt → 40 °C; 1 h, 30 - 40 °C; 1.5 h, rt
1.2 1 h, 5 - 15 °C; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
Preparation of 6,8,10-undeca-triene-2-one and perfume composition
, Japan, , ,

Synthetic Routes 15

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Polymethylene-Based Eight-Shaped Cyclic Block Copolymers
Jiang, Yu; Hadjichristidis, Nikos, Macromolecules (Washington, 2020, 53(1), 267-275

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; rt; rt → 40 °C; 1 h, 30 - 40 °C; 1.5 h, rt; cooled
1.2 1 h, 5 - 15 °C; 1 h, rt
Referencia
Preparation of 6,8,10-undecatrien-3-one and its intermediate
, Japan, , ,

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; 1 h, rt → 40 °C; rt; 1.5 h, rt
1.2 Solvents: Water ;  1 h, 5 - 15 °C; 1 h, rt
Referencia
8,9-Epoxyundeca-1,3,5-trienes, their preparation, and perfume compositions containing them
, Japan, , ,

Synthetic Routes 18

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  < 5 °C; 4 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Thioreductones and derivatives
Schank, Kurt; Buegler, Stephan; Folz, Harald; Schott, Norbert, Helvetica Chimica Acta, 2007, 90(8), 1606-1649

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran
Referencia
Novel Aspects of the Chemistry of Thioamides
Naylor, Elizabeth Mary, 1987, , ,

Synthetic Routes 20

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referencia
Synthesis of Well-Defined Polyethylene-Based 3-Miktoarm Star Copolymers and Terpolymers
Zhang, Zhen; Altaher, Maryam; Zhang, Hefeng; Wang, De; Hadjichristidis, Nikos, Macromolecules (Washington, 2016, 49(7), 2630-2638

1,4-pentadien-3-ol Raw materials

1,4-pentadien-3-ol Preparation Products

1,4-pentadien-3-ol Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:922-65-6)1,4-pentadien-3-ol
A844183
Pureza:99%
Cantidad:25g
Precio ($):308.0